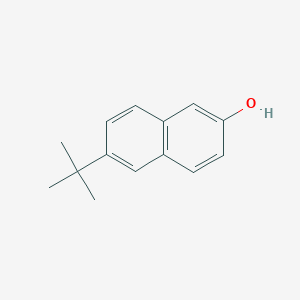
6-(Tert-butyl)naphthalen-2-ol
Description
6-(Tert-butyl)naphthalen-2-ol is a naphthol derivative featuring a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 6-position of the naphthalene ring. This compound’s steric and electronic properties are influenced by the tert-butyl group, which enhances its lipophilicity and may modulate reactivity in synthetic or biological applications.
Properties
CAS No. |
1081-32-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-tert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3 |
InChI Key |
AGGQWKSLBYWQFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The tert-butyl group in 6-(tert-butyl)naphthalen-2-ol distinguishes it from other naphthalen-2-ol derivatives. Below is a comparative analysis of key compounds:
Spectroscopic and Electronic Properties
- NMR Data :
- UV-Vis: FTO 10 shows strong absorption at ~270 nm due to the conjugated aminopyrimidine-naphthol system .
Key Research Findings and Trends
Steric vs. Electronic Effects : The tert-butyl group in this compound imposes steric constraints, reducing reactivity at the 6-position compared to smaller substituents like hydroxybutyl or pyridinyl groups .
Bioactivity: Electron-withdrawing substituents (e.g., aminopyrimidine in FTO 10) enhance bioactivity, while methoxy or alkyl groups favor material science applications .
Synthetic Challenges : Bulky substituents (tert-butyl) may lower reaction yields due to steric hindrance, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


